(5-Bromo-2-nitrophenyl)(ethyl)sulfane
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Description
(5-Bromo-2-nitrophenyl)(ethyl)sulfane, also known as BNPEs, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical research. BNPEs is a sulfhydryl-specific reagent that can selectively modify cysteine residues in proteins.
Scientific Research Applications
Synthesis and Material Applications
A study by Jacob et al. (2011) evaluated a series of thioxanthone derivatives, which included precursors similar to (5-Bromo-2-nitrophenyl)(ethyl)sulfane. Their research focused on the impact of substituent groups on supramolecular motifs, revealing how different interactions, such as hydrogen bonding and π–π stacking, govern crystal packing. This research highlights the potential of such compounds in the design of materials with specific molecular architectures (C. Jacob, F. Piedade, M. P. Robalo, M. Duarte, 2011).
Enantiomeric Resolution and Simulation Studies
Ali et al. (2016) conducted enantiomeric resolution and simulation studies of a compound structurally related to (5-Bromo-2-nitrophenyl)(ethyl)sulfane. Their work on 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione provides insights into chiral resolution mechanisms, highlighting the role of hydrogen bonding and π–π interactions. This study underscores the relevance of such compounds in developing chiral analytical methods (I. Ali, Mohammad Nadeem Lone, M. Suhail, Z. Alothman, A. Al-Warthan, 2016).
Chemical Probes for Molecular Imaging
Research on reaction-based fluorescent probes for detecting hydrogen sulfide and reactive sulfur species, including compounds related to (5-Bromo-2-nitrophenyl)(ethyl)sulfane, has shown significant advancements. Lin et al. (2015) describe various strategies for developing probes that exploit the nucleophilicity and reducing potency of hydrogen sulfide, emphasizing the compound's utility in biological and chemical sensing applications (Vivian S. Lin, Wei Chen, M. Xian, Christopher J. Chang, 2015).
Synthetic Applications and Biological Activity
Shukla et al. (2012) explored the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share a sulfide functionality with (5-Bromo-2-nitrophenyl)(ethyl)sulfane. Their work, focused on inhibitors for kidney-type glutaminase, exemplifies the potential of sulfide-containing compounds in medicinal chemistry for cancer therapy (K. Shukla, D. Ferraris, A. Thomas, et al., 2012).
properties
IUPAC Name |
4-bromo-2-ethylsulfanyl-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHZVSSMRYTLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-nitrophenyl)(ethyl)sulfane |
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